molecular formula C13H14N2O2 B4053635 2-phenyl-6-propoxy-3(2H)-pyridazinone

2-phenyl-6-propoxy-3(2H)-pyridazinone

Cat. No.: B4053635
M. Wt: 230.26 g/mol
InChI Key: QTMCUOCHSXQLPY-UHFFFAOYSA-N
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Description

2-phenyl-6-propoxy-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 230.105527694 g/mol and the complexity rating of the compound is 330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cardiac and Hemodynamic Effects

One significant application of 2-phenyl-6-propoxy-3(2H)-pyridazinone and its metabolites is in the context of cardiac function and hemodynamics. Research conducted by Araki et al. (1997) on TZC-5665, a novel pyridazinone derivative, revealed its vasodilatory and beta-adrenergic blocking activities alongside type III phosphodiesterase inhibitory action. In both humans and dogs, the compound and its main metabolite, M-2, demonstrated potential for treating patients with chronic congestive heart failure due to their positive inotropic and vasodilating effects, in addition to beta-adrenergic blocking actions (Araki et al., 1997).

Antioxidant and Oxidative Stress Studies

Extensive research has been conducted on the oxidative stress parameters in patients with phenylketonuria (PKU), a disorder leading to elevated levels of phenylalanine in the blood, which could potentially relate to the pharmacodynamics of compounds like this compound. For instance, studies have explored the impact of oxidative stress on treated PKU patients, revealing significant oxidative stress markers in such conditions, which could be relevant for understanding the antioxidative potential of pyridazinone derivatives (Sitta et al., 2006).

Neurotoxicity and Environmental Exposures

The understanding of this compound's effects also extends to studies on neurotoxicity and environmental exposures, where related compounds have been analyzed for their impact on health. For example, investigations into the neurotoxic effects of environmental chemicals such as phthalates and bisphenol A on oxidative stress and inflammation offer insights into the broader implications of similar compounds on human health, potentially guiding the safety and application of this compound in medical contexts (Watkins et al., 2015).

Properties

IUPAC Name

2-phenyl-6-propoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-2-10-17-12-8-9-13(16)15(14-12)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMCUOCHSXQLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NN(C(=O)C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.